Didemnimide D
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Overview
Description
Didemnimide D is a member of indoles, a member of maleimides and a member of pyrroles. It has a role as a metabolite.
Scientific Research Applications
Novel Alkaloid Structure and Predator Deterrence
Didemnimide D is part of a group of novel alkaloids, didemnimides A−D, characterized by a unique indole−maleimide−imidazole carbon skeleton. These compounds, especially this compound, have been identified as major predator deterrents in the Caribbean mangrove ascidian Didemnum conchyliatum. This compound, in particular, has been noted for its potent feeding deterrent properties against carnivorous fish in mangrove environments (Vervoort et al., 1997).
Chemical Defense Mechanisms in Marine Ecosystems
Further research into the chemical defense of the Caribbean ascidian Didemnum conchyliatum revealed that didemnimides, including this compound, play a critical role in deterring predators. This study highlights the importance of these compounds in the ascidian's survival and their effectiveness in natural environments. The antipredatory activity of didemnimides has been found to be highly structure-dependent, with this compound showing significant deterrent properties in both laboratory and field assays (Vervoort, Pawlik, & Fenical, 1998).
Synthesis and Structural Studies
Research has also focused on the synthesis and cyclization of didemnimides, including this compound. These studies are crucial for understanding the structural complexity of these alkaloids and their potential applications in various fields of science. The synthesis process involves key steps like Stille coupling, highlighting the complexity and potential for further chemical manipulation of these compounds (Terpin et al., 1998).
Potential in Cancer Research
Research on granulatimide and isogranulatimide, closely related to didemnimides, has revealed their role as G2 checkpoint inhibitors. These findings suggest potential applications in cancer research, as these compounds can impact cell cycle regulation in cancer cells. The synthesis and study of these compounds, including this compound, could provide valuable insights into the development of new therapeutic agents (Berlinck et al., 1998).
Molecular Orbital Calculations and UV Spectra Studies
A computational study of compounds including this compound focused on their electronic features and structural parameters, relating them to the inhibition of the G2 cell cycle checkpoint in mammalian cancer cells. This study provides a deeper understanding of the molecular properties of this compound and its related compounds, further contributing to the potential applications in biomedical research (Camargo et al., 2001).
Properties
Molecular Formula |
C16H11BrN4O2 |
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Molecular Weight |
371.19 g/mol |
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11BrN4O2/c1-21-7-18-6-12(21)14-13(15(22)20-16(14)23)10-5-19-11-4-8(17)2-3-9(10)11/h2-7,19H,1H3,(H,20,22,23) |
InChI Key |
UGQSNWJOZBAEMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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